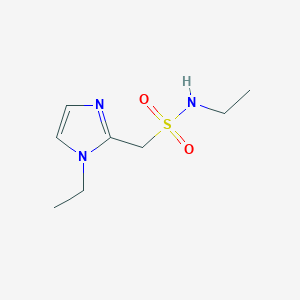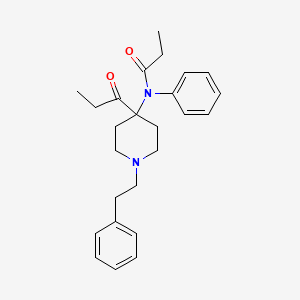
Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- is a complex organic compound with a unique structure that includes a piperidine ring, a phenylethyl group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include pyridinium hydrobromide perbromide, which is a brominating and oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents such as pyridinium hydrobromide perbromide.
Reduction: Typically involves reducing agents like lithium aluminum hydride.
Substitution: Can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium hydrobromide perbromide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanamide, N-(4-(1-oxopropyl)-4-piperidinyl)-N-phenyl-
- Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-methyl-
Uniqueness
Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- is unique due to its specific structural features, such as the presence of both a phenylethyl group and a piperidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
60644-97-5 |
|---|---|
Molekularformel |
C25H32N2O2 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
N-phenyl-N-[1-(2-phenylethyl)-4-propanoylpiperidin-4-yl]propanamide |
InChI |
InChI=1S/C25H32N2O2/c1-3-23(28)25(27(24(29)4-2)22-13-9-6-10-14-22)16-19-26(20-17-25)18-15-21-11-7-5-8-12-21/h5-14H,3-4,15-20H2,1-2H3 |
InChI-Schlüssel |
MEFSUFUXHLHDHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


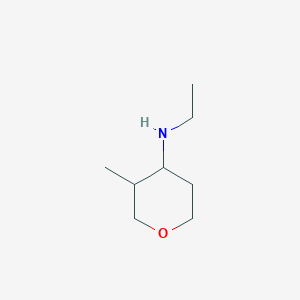
![Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]-](/img/structure/B13948134.png)
![2-[(3-Chloro-4-ethoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13948137.png)
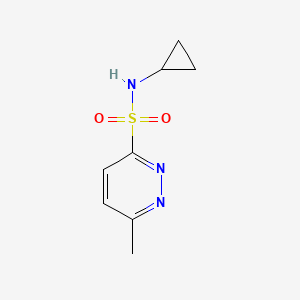

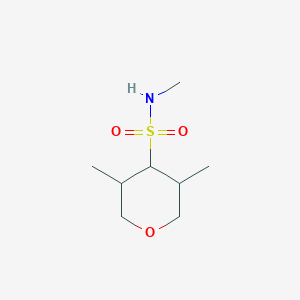
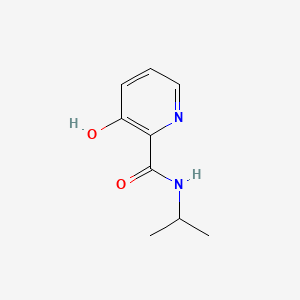

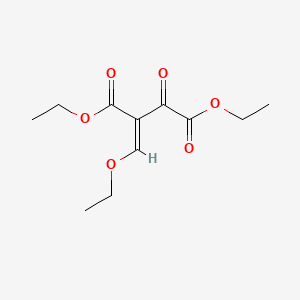

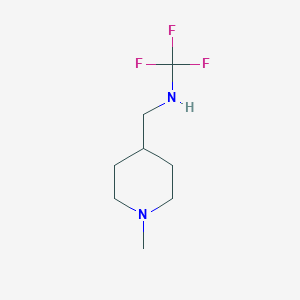
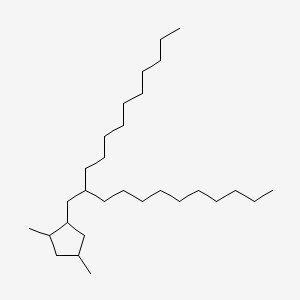
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)
